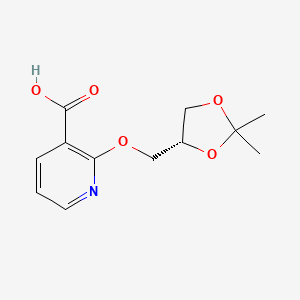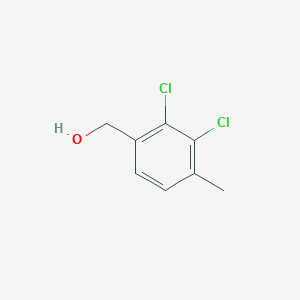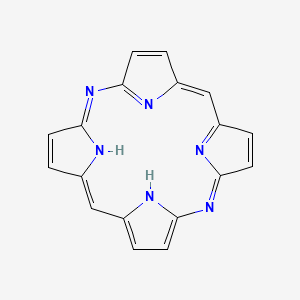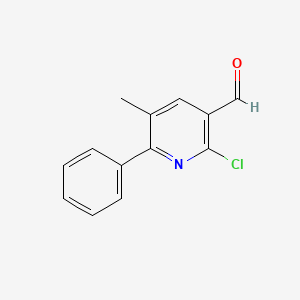
2-Chloro-5-methyl-6-phenylnicotinaldehyde
Vue d'ensemble
Description
2-Chloro-5-methyl-6-phenylnicotinaldehyde is a chemical compound with the CAS Number: 876345-31-2 . It has a molecular weight of 231.68 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-methyl-6-phenylnicotinaldehyde is 1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-5-methyl-6-phenylnicotinaldehyde is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Imines : 2-Chloro-5-methylpyridine-3-carbaldehyde, a related compound, has been used to synthesize a series of new imines (Schiff bases) in excellent yields. This process demonstrates its role as a versatile intermediate in organic chemistry, particularly in the synthesis of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Jayathirtha Rao, 2002).
Application in Photochemical Studies : 2-Chloro-5-methylpyridine-3-olefin derivatives synthesized from 2-chloro-5-methylnicotinaldehyde have been studied for their photochemical E (trans)-->Z (cis) isomerization. This highlights its potential in studying photochemical reactions, which is a significant area in chemical research (Gangadasu et al., 2009).
Biological and Medicinal Research
Antibacterial Activity : Compounds synthesized from derivatives of 2-chloro-5-methyl-6-phenylnicotinaldehyde have been evaluated for their antibacterial activity. Such studies are crucial in the search for new antibacterial agents and contribute to the broader field of medicinal chemistry (Halve, Dubey, Kankoriya, & Tiwari, 2009).
Anti-Cancer Potential : Research involving derivatives of 2-chloro-5-methyl-6-phenylnicotinaldehyde has also extended into exploring potential anti-cancer agents. This underscores the compound's relevance in the development of new therapeutic agents (Bhat et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPSBTYRVUBXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C2=CC=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30826331 | |
| Record name | 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30826331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-6-phenylnicotinaldehyde | |
CAS RN |
876345-31-2 | |
| Record name | 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30826331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)
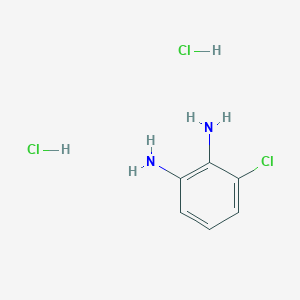
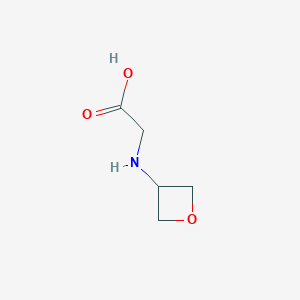
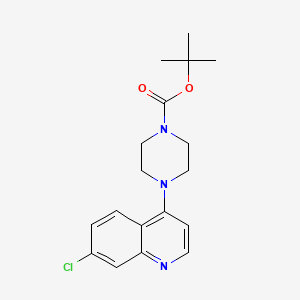


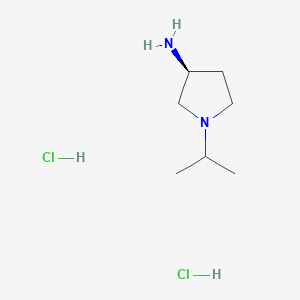

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)
